Tris(1,1,2,2,2-pentadeuterioethyl) phosphite

Description

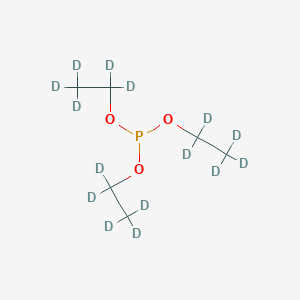

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a deuterated organophosphorus compound where all five hydrogen atoms on each ethyl group are replaced with deuterium. This isotopic substitution enhances the compound’s stability due to the kinetic isotope effect, which reduces bond cleavage rates compared to non-deuterated analogs.

Properties

IUPAC Name |

tris(1,1,2,2,2-pentadeuterioethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZBKCUKTQZUTL-NLBPYYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction of Phosphorus Trichloride with Deuterated Ethanol

The classical method involves reacting phosphorus trichloride (PCl₃) with 1,1,2,2,2-pentadeuterioethanol (CD₃CD₂OH) under controlled conditions:

Key challenges include the exothermic nature of the reaction and the need to remove hydrogen chloride (HCl) efficiently to prevent side reactions. According to analogous processes for non-deuterated analogs, maintaining temperatures between 0–50°C and using inert atmospheres minimizes decomposition. Microchannel reactors, as described in, enhance heat dissipation and reaction homogeneity, potentially improving yields for deuterated systems.

Transesterification of Triphenyl Phosphite with Deuterated Ethanol

Transesterification offers an alternative route using triphenyl phosphite (TPP) and deuterated ethanol:

Catalysts such as sodium phenate (NaOPh) are critical for accelerating phenol (PhOH) elimination and reducing byproducts like anisole or water. The continuous process outlined in demonstrates that sodium phenate outperforms sodium methylate in purity and recyclability, with phenol distillate purity exceeding 99% and filtration times reduced by 40%. For deuterated systems, this approach minimizes isotopic scrambling and ensures high isotopic fidelity.

Catalytic and Process Optimization

Catalyst Selection and Impact on Isotopic Purity

Sodium phenate (NaOPh) is preferred over alkaline catalysts like sodium methoxide (NaOMe) due to its compatibility with phenol-rich systems. In non-deuterated reactions, NaOPh reduces methanol formation by 100% and water by 0.1%, critical for preventing hydrolysis of phosphite intermediates. For deuterated ethanol, this translates to minimized proton-deuterium exchange, preserving the compound’s isotopic integrity.

Microchannel Reactor Technology

Microchannel reactors, as detailed in, enable rapid mixing and precise temperature control (15–30°C), reducing residence times to 1–5 minutes. In a 2,000 L reactor, ethylene oxide aeration rates improved from 5–15 kg/h to 200–600 kg/h using microchannels. Adapting this technology for deuterated ethanol could enhance scalability while maintaining isotopic consistency.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Distillation Under Reduced Pressure

Both methods require distillation to isolate the deuterated phosphite. Reduced pressure (10–29 mm Hg) facilitates phenol removal in transesterification, achieving >99.5% purity. For the direct route, fractional distillation separates HCl and unreacted ethanol, though deuterated ethanol’s higher boiling point necessitates careful temperature modulation.

Acid Number and Filtration Rates

The acid number, a critical purity metric, should remain below 0.01 mg KOH/g phosphite. Sodium phenate-catalyzed reactions report acid numbers of 0.13 mg KOH/g versus 0.15 mg KOH/g for sodium methylate. Filtration times for deuterated analogs are expected to mirror these trends, with transesterification offering faster processing (1.3–2.1 hours vs. 2.8–11.3 hours).

Challenges in Deuterated Synthesis

Isotopic Exchange and Contamination

Deuterated ethanol’s hygroscopic nature risks proton intrusion, necessitating anhydrous conditions. Storage under molecular sieves and the use of deuterated solvents (e.g., deuterated benzene) mitigate this risk.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite can undergo oxidation to form tris(1,1,2,2,2-pentadeuterioethyl) phosphate.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and deuterated ethanol.

Substitution: It can participate in substitution reactions where the deuterated ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.

Hydrolysis: Water or aqueous solutions under ambient conditions.

Substitution: Various alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphate.

Hydrolysis: Phosphorous acid and deuterated ethanol.

Substitution: Corresponding tris(alkyl/aryl) phosphites.

Scientific Research Applications

Chemistry: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds. It is also employed in the study of reaction mechanisms involving phosphite esters.

Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies due to the presence of deuterium. It helps in understanding the metabolic pathways and the fate of phosphite esters in biological systems.

Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves its interaction with various molecular targets, primarily through its phosphite ester group. It can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, it can be metabolized to release deuterated ethanol and phosphorous acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Structural and Functional Group Comparisons

Phosphites are classified based on their substituents (aryl, alkyl, or mixed) and functional groups. Key structural analogs include:

*Estimated based on deuterium substitution.

Key Insights :

- Deuterium Effects: The deuterated ethyl groups in this compound likely enhance hydrolytic and thermal stability compared to non-deuterated triethyl phosphite, as seen in isotope effect studies .

- Fluorinated Analogs : Fluorinated phosphites (e.g., tris(2-fluoroethyl) phosphite) exhibit distinct electronic properties due to fluorine’s electronegativity, making them suitable for electrochemical applications .

Reactivity and Stability

Hydrolytic Stability:

- TNPP: Accelerates PLA hydrolysis but releases toxic nonylphenol, leading to its classification as a substance of very high concern .

- Tris(2,4-di-tert-butylphenyl) phosphite : Higher hydrolytic stability than TNPP, but its degradation product, tris(2,4-di-tert-butylphenyl) phosphate, is a persistent environmental contaminant .

Biological Activity

Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is a phosphonate compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phosphorous acid derivatives with deuterated alcohols. The process can be optimized by varying reaction conditions such as temperature and solvent choice. The resulting compound is characterized by its unique isotopic labeling which may influence its biological interactions.

Antibacterial Activity

Phosphonates are also recognized for their antibacterial properties. In vitro studies have shown that certain triazole-based phosphonates possess activity against bacterial strains such as Bacillus subtilis and Escherichia coli . Although the antibacterial effects of this compound specifically have not been extensively documented, the structural similarities with other active phosphonates suggest potential efficacy.

Study on Related Phosphonates

A study focusing on the synthesis of 1,2,3-triazol-5-yl-phosphonates revealed that modifications in the phosphonate structure could enhance biological activity. The researchers synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines. Notably, compounds with specific substituents exhibited significant anti-HIV effects and were investigated for their potential in drug design .

Comparative Analysis of Biological Activities

| Compound Type | IC50 (µM) | Activity Type |

|---|---|---|

| Triazolyl Phosphonates | 9.7 - 27.5 | Anticancer |

| Triazolyl Phosphonates | Modest | Antibacterial |

| Other Phosphonates | Varies | Antiviral |

This table summarizes the biological activities observed in various studies involving triazolyl phosphonates and highlights the need for further research specifically targeting this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.